molecular formula C14H20ClN5O2 B2837712 (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride CAS No. 1351660-78-0

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride

Cat. No.: B2837712
CAS No.: 1351660-78-0
M. Wt: 325.8
InChI Key: USAYXEHRRNXQLK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of a molecule determines its properties and reactivity. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used to determine the structure of a molecule .


Chemical Reactions Analysis

Chemical reactions involve the transformation of one or more substances into new substances. The analysis of these reactions often involves studying the reaction mechanism, which describes the step-by-step sequence of events that lead to the final product .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on structurally related pyridine derivatives, including compounds synthesized from substituted benzothiazoles and pyridine carboxylic acids, has shown variable and modest antimicrobial activity against bacteria and fungi. Such compounds are prepared through reactions involving acid chlorides and piperazine derivatives, suggesting that (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride might also have potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Antiproliferative and Structural Analysis

A novel compound with a similar structure, prepared from piperidinyl benzo[d]isoxazole, was evaluated for antiproliferative activity. The structure was characterized using various spectroscopic methods, and its crystalline form was analyzed, indicating potential applications in antiproliferative research and the design of new bioactive heterocycles (Benaka Prasad et al., 2018).

Antitumor Activity

The synthesis of nitroimidazole derivatives, including compounds structurally related to the queried chemical, has been explored for anti-HIV activity. These compounds are designed as potential non-nucleoside reverse transcriptase inhibitors, indicating a research interest in utilizing similar compounds for antitumor and antiviral applications (Al-Masoudi et al., 2007).

Design and Cytotoxic Evaluation

Piperazinone derivatives, developed through bioisosteric substitution and structural rearrangement based on known FTase inhibitors, have been evaluated for cytotoxic activities against cancer cell lines. This research suggests the potential of structurally similar compounds for developing new cytotoxic agents (Ghasemi, Sharifi, & Mojarrad, 2020).

Mechanism of Action

The mechanism of action of a chemical compound describes how it interacts with its target. This is particularly important in the field of pharmacology, where the mechanism of action of a drug describes how it affects a biological system .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. These can include toxicity, flammability, and environmental impact .

Future Directions

The future directions for the study of a chemical compound can depend on many factors, including its potential applications, the current state of research, and technological advancements .

Properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2.ClH/c1-3-17-5-4-15-14(17)19-8-6-18(7-9-19)13(20)12-10-11(2)21-16-12;/h4-5,10H,3,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAYXEHRRNXQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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